molecular formula C19H18N4S B5873596 1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea

1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea

Cat. No.: B5873596
M. Wt: 334.4 g/mol
InChI Key: JTMBWMSNMAKSKN-UHFFFAOYSA-N
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Description

1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a phenylamino group, a phenyl group, and a pyridin-3-ylmethyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 4-(phenylamino)aniline with pyridin-3-ylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenylamino and pyridin-3-ylmethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical processes. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
  • 1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea
  • 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)thiourea

Comparison: 1-[4-(Phenylamino)phenyl]-3-(pyridin-3-ylmethyl)thiourea is unique due to the presence of both phenylamino and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to metal ions and biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-anilinophenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c24-19(21-14-15-5-4-12-20-13-15)23-18-10-8-17(9-11-18)22-16-6-2-1-3-7-16/h1-13,22H,14H2,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMBWMSNMAKSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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